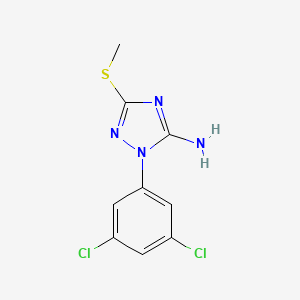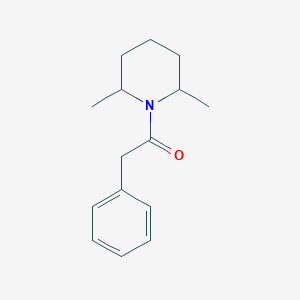
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related naphthyl-based compounds involves various strategies, including green and efficient methods. For example, the synthesis of 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione from the condensation of ammonium thiocyanate and aroyl chlorides with 2-hydroxy-1,4-naphthoquinone demonstrates the use of mild reaction conditions, short reaction times, and nontoxic catalysts, highlighting the potential for synthesizing similar compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate under environmentally friendly conditions (Balouchzehi & Hassanabadi, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1-Naphthyl)-2-oxoethyl thiocyanate can be complex, involving the formation of novel rings and frameworks. For instance, the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate leads to tetracyclic compounds, indicating the potential for intricate molecular architectures in compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate (Nakamori, Saito, & Kasai, 1988).
Chemical Reactions and Properties
The chemical reactivity of naphthyl-based compounds can be influenced by the presence of various functional groups. For example, the palladium(II)-catalyzed oxidative dearomatization of free naphthols with alkyne units demonstrates the possibility of regioselective modifications, which could be applicable to the chemical manipulation of 2-(1-Naphthyl)-2-oxoethyl thiocyanate to yield novel derivatives with distinct properties (Gu et al., 2014).
Physical Properties Analysis
The physical properties of naphthyl-based compounds can vary widely depending on their molecular structure. For instance, the synthesis and structural analysis of 1-(1-naphthyl)dihydrouracil derivatives reveal insights into their conformations and potential physical properties, which can provide a basis for understanding the behavior of 2-(1-Naphthyl)-2-oxoethyl thiocyanate in different environments (Baltrushis et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2-(1-Naphthyl)-2-oxoethyl thiocyanate is a compound that has been studied in various synthetic and chemical applications. The synthesis of new heterocyclic compounds, such as 5-substituted 1H-tetrazoles, demonstrates the utility of naphthyl thiocyanates in creating compounds with potential biological activities. For instance, 4-substituted 1-naphthyl selenocyanates and thiocyanates have been synthesized from corresponding naphthylamines and converted into 5-naphthyl-1H-tetrazoles, highlighting the versatility of naphthyl thiocyanates in organic synthesis (Dişli & Salman, 2009).
Catalytic Applications
Palladium and ruthenium-catalyzed reactions involving naphthols demonstrate the application of naphthyl compounds in catalysis, leading to the synthesis of spirocyclic compounds via oxidative dearomatization or C-H bond activation approaches. Such studies reveal the potential of naphthyl derivatives in facilitating complex chemical transformations, contributing to the development of novel catalytic methods (Gu et al., 2014); (Nan et al., 2013).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione, showcases the role of naphthyl thiocyanate derivatives in producing molecules with pharmacological properties. The green synthesis approach underlines the importance of environmentally friendly methods in creating compounds with biological activity, emphasizing the relevance of naphthyl derivatives in medicinal chemistry (Balouchzehi & Hassanabadi, 2019).
Molecular Architecture Control
The manipulation of molecular architecture using naphthyl derivatives, such as the formation of mononuclear versus dinuclear copper(II) complexes, illustrates the influence of naphthyl compounds on the structure and properties of metal complexes. This research provides insights into the design and synthesis of metal-organic frameworks and coordination compounds with specific functionalities (Das & Chattopadhyay, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-2-oxoethyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![1-[[2-(1,3-Benzothiazol-2-ylthio)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1225060.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)
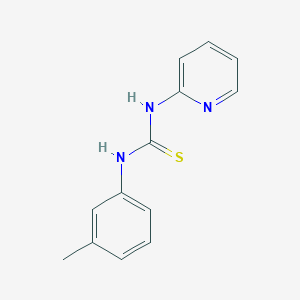
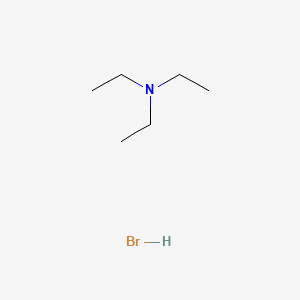
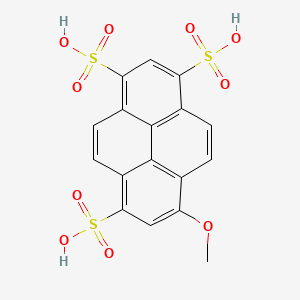
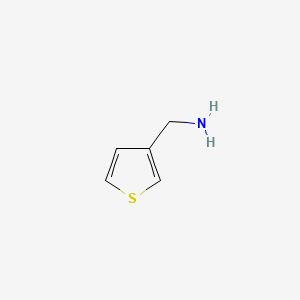
![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)
